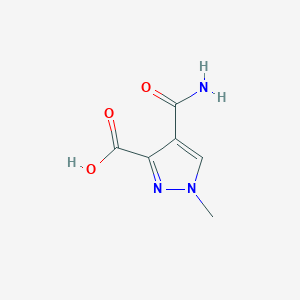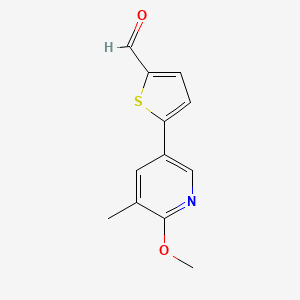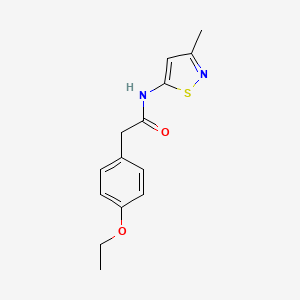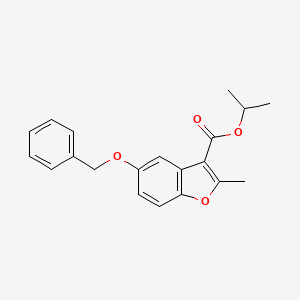![molecular formula C19H14BrFN4OS B2783389 3-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 895789-84-1](/img/structure/B2783389.png)
3-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a derivative of thienotriazolodiazepine with potent sedative and anxiolytic effects . It has been sold as a designer drug .
Synthesis Analysis
The synthesis of such compounds involves the use of various substituents on the thiazole ring, which greatly affect the biological outcomes . The residue from the synthesis process is often purified by a silica gel column .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of such compounds are influenced by the substituents at position-2 and -4, which may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Methodologies
Compounds related to the specified chemical structure have been synthesized through various innovative methodologies. For instance, the synthesis of benzothiazole and its derivatives has been achieved through copper-catalyzed intramolecular cyclization processes, offering efficient pathways to complex molecules (Wang et al., 2008). These methodologies provide valuable tools for the synthesis of compounds with potential applications in medicinal chemistry and materials science.
Biological Activities
Several studies have explored the antimicrobial, anti-inflammatory, and anticancer properties of compounds similar to the specified chemical structure. For instance, benzothiazole derivatives have been found to exhibit significant antimicrobial activity against a variety of bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Lahsasni et al., 2018). Additionally, some derivatives have shown promising anti-inflammatory and analgesic activities, suggesting their utility in developing new therapeutic agents (Doğdaş et al., 2007).
Material Sciences
Compounds with structures similar to the specified chemical have been investigated for their potential applications in material sciences, particularly in the development of light-emitting materials and sensors. The synthesis and fluorescence study of some derivatives have revealed their potential as blue light-emitting materials, which could be used in optoelectronic devices (Mahadevan et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
The broad spectrum of biological activities associated with similar compounds suggests that this compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
3-bromo-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN4OS/c20-13-5-3-4-12(10-13)18(26)22-9-8-14-11-27-19-23-17(24-25(14)19)15-6-1-2-7-16(15)21/h1-7,10-11H,8-9H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAIKQIIOKANFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide](/img/structure/B2783306.png)




![N-Methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2783313.png)
![benzo[d]thiazol-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2783315.png)


![1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2783320.png)


![N-Methyl-N-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783326.png)
![2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2783328.png)
